molecular formula C13H17ClN2 B14448421 N'-(4-chlorophenyl)cyclohexanecarboximidamide CAS No. 76345-27-2

N'-(4-chlorophenyl)cyclohexanecarboximidamide

Cat. No.: B14448421
CAS No.: 76345-27-2
M. Wt: 236.74 g/mol
InChI Key: ZYNRIPHTLDOWMG-UHFFFAOYSA-N
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Description

N’-(4-chlorophenyl)cyclohexanecarboximidamide is an organic compound characterized by the presence of a cyclohexane ring attached to a carboximidamide group, with a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorophenyl)cyclohexanecarboximidamide typically involves the reaction of 4-chlorobenzonitrile with cyclohexylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

4-chlorobenzonitrile+cyclohexylamineN’-(4-chlorophenyl)cyclohexanecarboximidamide\text{4-chlorobenzonitrile} + \text{cyclohexylamine} \rightarrow \text{N'-(4-chlorophenyl)cyclohexanecarboximidamide} 4-chlorobenzonitrile+cyclohexylamine→N’-(4-chlorophenyl)cyclohexanecarboximidamide

Industrial Production Methods

In an industrial setting, the production of N’-(4-chlorophenyl)cyclohexanecarboximidamide may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of the compound on a large scale with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)cyclohexanecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(4-chlorophenyl)cyclohexanecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)cyclohexanecarboxamide
  • 4-chlorobenzonitrile
  • Cyclohexylamine

Uniqueness

N’-(4-chlorophenyl)cyclohexanecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and synthetic utility.

Properties

CAS No.

76345-27-2

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

N'-(4-chlorophenyl)cyclohexanecarboximidamide

InChI

InChI=1S/C13H17ClN2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,15,16)

InChI Key

ZYNRIPHTLDOWMG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=NC2=CC=C(C=C2)Cl)N

Origin of Product

United States

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